Cas no 827602-54-0 (Formamide, N-[5-bromo-3-[[(4-methoxyphenyl)methyl]amino]pyrazinyl]-)

Formamide, N-[5-bromo-3-[[(4-methoxyphenyl)methyl]amino]pyrazinyl]- structure
827602-54-0 structure
Product name:Formamide, N-[5-bromo-3-[[(4-methoxyphenyl)methyl]amino]pyrazinyl]-
CAS No:827602-54-0
MF:C13H13N4O2Br
MW:337.17192
CID:683298
PubChem ID:58914552

Formamide, N-[5-bromo-3-[[(4-methoxyphenyl)methyl]amino]pyrazinyl]- Chemical and Physical Properties

Names and Identifiers

    • Formamide, N-[5-bromo-3-[[(4-methoxyphenyl)methyl]amino]pyrazinyl]-
    • N-[5-bromo-3-[(4-methoxyphenyl)methylamino]pyrazin-2-yl]formamide
    • SCHEMBL5370216
    • DTXSID70730600
    • N-[5-bromo-3-(4-methoxy-benzylamino)-pyrazin-2-yl]-formamide
    • N-(5-Bromo-3-{[(4-methoxyphenyl)methyl]amino}pyrazin-2-yl)formamide
    • CXVAWFXMIUVTFT-UHFFFAOYSA-N
    • 827602-54-0
    • Inchi: InChI=1S/C13H13BrN4O2/c1-20-10-4-2-9(3-5-10)6-15-13-12(17-8-19)16-7-11(14)18-13/h2-5,7-8H,6H2,1H3,(H,15,18)(H,16,17,19)
    • InChI Key: CXVAWFXMIUVTFT-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)CNC2=NC(=CN=C2NC=O)Br

Computed Properties

  • Exact Mass: 336.02219g/mol
  • Monoisotopic Mass: 336.02219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 76.1Ų

Formamide, N-[5-bromo-3-[[(4-methoxyphenyl)methyl]amino]pyrazinyl]- Related Literature

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